molecular formula C7H9NaO3 B8063388 sodium;2-oxocyclohexane-1-carboxylate

sodium;2-oxocyclohexane-1-carboxylate

Cat. No.: B8063388
M. Wt: 164.13 g/mol
InChI Key: SQOTYYYBCYURDK-UHFFFAOYSA-M
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Description

Sodium 2-oxocyclohexane-1-carboxylate is the sodium salt of 2-oxocyclohexane-1-carboxylic acid, characterized by a cyclohexane ring substituted with a ketone (oxo) group at position 2 and a carboxylate group at position 1. This structure confers unique reactivity, as the ketone enhances electrophilicity, while the carboxylate group enables ionic interactions and solubility in polar solvents.

Properties

IUPAC Name

sodium;2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOTYYYBCYURDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)C(C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of sodium;2-oxocyclohexane-1-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

sodium;2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

sodium;2-oxocyclohexane-1-carboxylate has a wide range of scientific research applications In chemistry, it is used as a reagent for synthesizing other compounds In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it can be used in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of sodium;2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

  • Heterocycle Synthesis : Ethyl 2-oxocyclohexane-1-carboxylate reacts with thiourea under basic conditions to form 4-oxohexahydroquinazoline derivatives, highlighting its role as a β-ketoester .

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